2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide
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Description
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4OS and its molecular weight is 499.47. The purity is usually 95%.
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Biological Activity
The compound 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule notable for its unique spirocyclic structure and various functional groups. This compound is characterized by a triazaspirodecane core with a bromophenyl substituent and a thioether linkage. Its molecular formula is C24H27BrN4OS, and it has a molecular weight of approximately 499.5 g/mol .
Biological Activity Overview
Despite its intriguing structure, current literature lacks extensive information regarding the specific biological activities and mechanisms of action of this compound. However, related compounds in the triazaspiro series have shown potential in various biological applications, particularly in anticancer and antimicrobial activities.
Anticancer Activity
Research into similar triazaspiro compounds has indicated potential anticancer properties. For instance, derivatives of the triazaspiro framework have been evaluated for their ability to inhibit critical enzymes involved in cancer progression, such as thioredoxin reductase (TrxR) . The inhibition of TrxR is associated with selective antitumor effects, leading to interest in synthesizing new derivatives that could enhance efficacy while reducing toxicity.
Antimicrobial Activity
Compounds with similar structural motifs have also demonstrated antimicrobial properties. For example, some triazole derivatives have been reported to exhibit activity against various pathogens including Staphylococcus aureus and Candida albicans using disk diffusion methods . This suggests that the thioether linkage present in our compound may confer similar antimicrobial properties.
Structure-Activity Relationship (SAR)
The structure-activity relationships (SAR) derived from studies on related compounds indicate that modifications to the side chains and functional groups significantly affect biological activity. For example, variations in the bromophenyl substituent or the acetamide group can lead to changes in potency against cancer cell lines or microbial strains .
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrN4OS/c1-16-5-4-6-20(17(16)2)26-21(30)15-31-23-22(18-7-9-19(25)10-8-18)27-24(28-23)11-13-29(3)14-12-24/h4-10H,11-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFPEFCZVTYKFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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